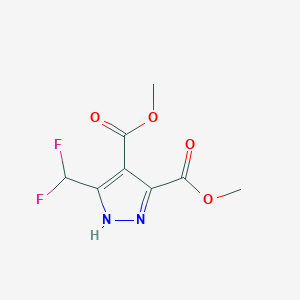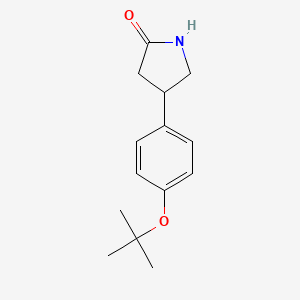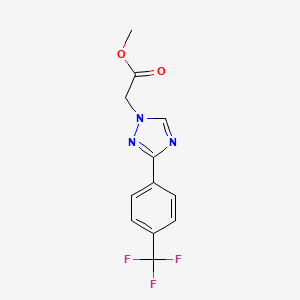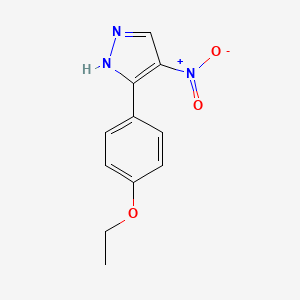
5,6-Dichloro-2-phenylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-2-phenylnicotinonitrile is an organic compound with the molecular formula C12H6Cl2N2 It is a derivative of nicotinonitrile, featuring two chlorine atoms and a phenyl group attached to the nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2-phenylnicotinonitrile typically involves the chlorination of 2-phenylnicotinonitrile. One common method is the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{C}_5\text{H}_3\text{N} + 2\text{SOCl}_2 \rightarrow \text{C}_6\text{H}_5\text{C}_5\text{H}_2\text{Cl}_2\text{N} + 2\text{SO}_2 + 2\text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-2-phenylnicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: 5,6-Diamino-2-phenylnicotinonitrile or 5,6-Dithiophenyl-2-phenylnicotinonitrile.
Reduction: 5,6-Dichloro-2-phenylaminomethylpyridine.
Oxidation: 5,6-Dichloro-2-phenylpyridinecarboxylic acid.
Scientific Research Applications
5,6-Dichloro-2-phenylnicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-2-phenylnicotinonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-5-phenylnicotinonitrile
- 5,6-Dichloro-2-methylnicotinonitrile
- 5,6-Dichloro-2-ethylnicotinonitrile
Uniqueness
5,6-Dichloro-2-phenylnicotinonitrile is unique due to the presence of both chlorine atoms and a phenyl group, which confer distinct chemical and biological properties. Its specific substitution pattern and electronic structure make it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H6Cl2N2 |
|---|---|
Molecular Weight |
249.09 g/mol |
IUPAC Name |
5,6-dichloro-2-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C12H6Cl2N2/c13-10-6-9(7-15)11(16-12(10)14)8-4-2-1-3-5-8/h1-6H |
InChI Key |
VLGAOOPNCOSIOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2C#N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-Bromophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11788921.png)







![2-(2-Chloro-5-methoxypyridin-4-YL)-6,7-dihydro-1H-pyrrolo[3,2-C]pyridin-4(5H)-one](/img/structure/B11788960.png)



